molecular formula C14H15ClN2O2S B12125422 Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- CAS No. 1152576-12-9

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-

Cat. No.: B12125422
CAS No.: 1152576-12-9
M. Wt: 310.8 g/mol
InChI Key: RTPAODQJRAUHQV-UHFFFAOYSA-N
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Description

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is a complex organic compound with a unique structure that includes an amide group, a chlorinated aromatic ring, and a furan ring attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- typically involves multiple steps. One common approach starts with the chlorination of aniline to produce 2-amino-5-chloroaniline. This intermediate is then reacted with propanoyl chloride to form N-(2-amino-5-chlorophenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-5-chlorophenyl)propanamide
  • Propanamide, 2-chloro-N-(2-hydroxy-5-methylphenyl)-

Uniqueness

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is unique due to the presence of the furan ring and the thioether linkage, which confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

1152576-12-9

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(2-amino-5-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)propanamide

InChI

InChI=1S/C14H15ClN2O2S/c15-10-3-4-12(16)13(8-10)17-14(18)5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9,16H2,(H,17,18)

InChI Key

RTPAODQJRAUHQV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCC(=O)NC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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